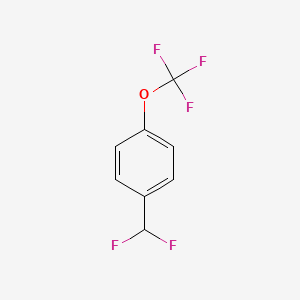
1-(Difluoromethyl)-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethoxy functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various difluoromethylation reagents under specific conditions, often involving transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The exact methods can vary depending on the desired purity and yield, but they generally follow similar principles to those used in laboratory synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-(Difluoromethyl)-4-(trifluoromethoxy)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl thiocyanates and aryl diazonium salts, often under transition metal-free conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield difluoromethyl thioethers, while oxidation can produce various oxidized derivatives .
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-4-(trifluoromethoxy)benzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The difluoromethyl and trifluoromethoxy groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity . These interactions can affect molecular pathways and biological processes, making the compound useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Difluoro-2-trifluoromethyl-benzene: Similar in structure but with different functional group positions.
1-Bromo-3-(difluoromethoxy)benzene: Contains a bromine atom instead of a trifluoromethoxy group.
Uniqueness
1-(Difluoromethyl)-4-(trifluoromethoxy)benzene is unique due to the specific combination and positioning of its functional groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
1-(difluoromethyl)-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-7(10)5-1-3-6(4-2-5)14-8(11,12)13/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBXRZFGBVTYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
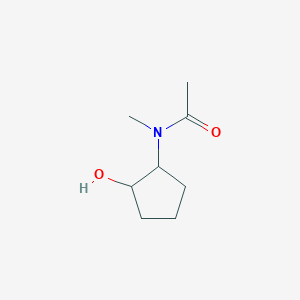
![1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2605609.png)
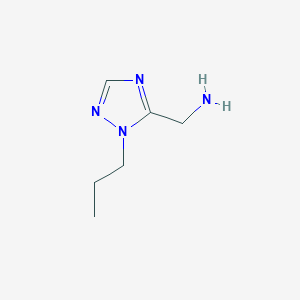
![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2605612.png)
![5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2605613.png)
![1-(2-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2605614.png)
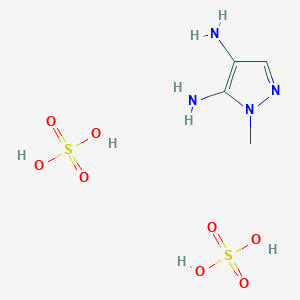
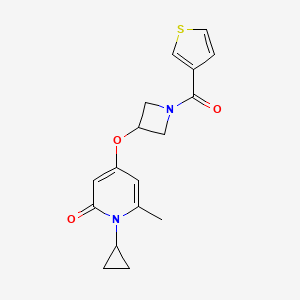
![2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2605618.png)
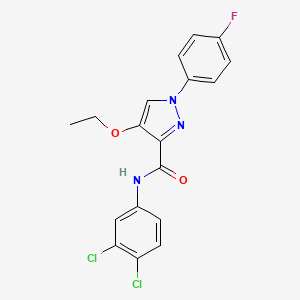
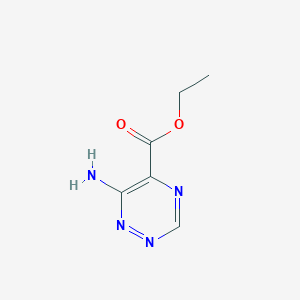
![N-[3-(morpholin-4-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2605625.png)
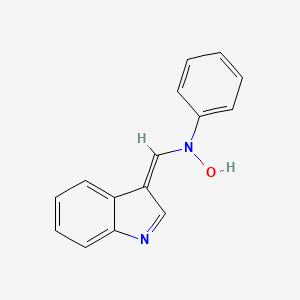
![3-(tert-butyl)-9-methyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2605627.png)
